molecular formula C15H16F3N3O B2933202 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034453-43-3

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2933202
CAS RN: 2034453-43-3
M. Wt: 311.308
InChI Key: RNTRDVXVGWRHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a novel compound that has gained attention in the scientific community due to its potential applications in research. TFB is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide involves its ability to bind to and inhibit specific proteins and enzymes involved in disease pathways. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of mTOR, a protein involved in cell growth and proliferation. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of other enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to have specific biochemical and physiological effects in cancer cells. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell growth and proliferation. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of specific enzymes involved in cancer cell survival, leading to increased cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide in lab experiments is its ability to selectively target specific proteins and enzymes involved in disease pathways. This allows for more precise and targeted studies, leading to a better understanding of disease mechanisms. However, one limitation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide research. One direction is the development of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide as a cancer therapy, either alone or in combination with other therapies. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide could be studied for its potential applications in other diseases, such as neurodegenerative diseases or inflammatory disorders. Further research is needed to fully understand the potential applications of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide in scientific research.

Synthesis Methods

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-amino-1,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide as a white solid. The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been optimized and can be performed on a large scale, making it a viable option for research applications.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in targeting specific proteins and enzymes involved in disease pathways, such as the mTOR pathway.

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-10-9-11(20-21(10)2)7-8-19-14(22)12-5-3-4-6-13(12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTRDVXVGWRHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.